3'-Methanesulfonyl-biphenyl-3-ylamine hydrochloride
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Overview
Description
[1,1’-Biphenyl]-3-amine, 3’-(methylsulfonyl)-, hydrochloride (1:1) is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3-amine, 3’-(methylsulfonyl)-, hydrochloride (1:1) typically involves the reaction of [1,1’-Biphenyl]-3-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-3-amine, 3’-(methylsulfonyl)-, hydrochloride (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
[1,1’-Biphenyl]-3-amine, 3’-(methylsulfonyl)-, hydrochloride (1:1) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-3-amine, 3’-(methylsulfonyl)-, hydrochloride (1:1) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Methylsulfonyl)methyl]piperidine hydrochloride
- 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423) .
Uniqueness
[1,1’-Biphenyl]-3-amine, 3’-(methylsulfonyl)-, hydrochloride (1:1) is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
1194374-16-7 |
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Molecular Formula |
C13H14ClNO2S |
Molecular Weight |
283.77 g/mol |
IUPAC Name |
3-(3-methylsulfonylphenyl)aniline;hydrochloride |
InChI |
InChI=1S/C13H13NO2S.ClH/c1-17(15,16)13-7-3-5-11(9-13)10-4-2-6-12(14)8-10;/h2-9H,14H2,1H3;1H |
InChI Key |
JVYXHGJUQQPWFP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)N.Cl |
Origin of Product |
United States |
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